Rosiglitazone (potassium salt)
Rosiglitazone (potassium salt)
Potent, selective PPARγ agonist (Kd = 43 nM, PPARγ ligand binding domain). Activates PPARγ expression (EC50 = 1 μM). Shows antidiabetic and hypoglycemic effects in vivo. Orally active. Water soluble.
Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ;) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes.
Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound.
Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ;) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes.
Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound.
Brand Name:
Vulcanchem
CAS No.:
316371-84-3
VCID:
VC21235490
InChI:
InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
SMILES:
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]
Molecular Formula:
C18H18KN3O3S
Molecular Weight:
395.5 g/mol
Rosiglitazone (potassium salt)
CAS No.: 316371-84-3
Cat. No.: VC21235490
Molecular Formula: C18H18KN3O3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective PPARγ agonist (Kd = 43 nM, PPARγ ligand binding domain). Activates PPARγ expression (EC50 = 1 μM). Shows antidiabetic and hypoglycemic effects in vivo. Orally active. Water soluble. Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ;) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes. Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound. |
|---|---|
| CAS No. | 316371-84-3 |
| Molecular Formula | C18H18KN3O3S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
| Standard InChI | InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 |
| Standard InChI Key | RWOGCLSZSSKLEN-UHFFFAOYSA-M |
| Isomeric SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)[O-])C3=CC=CC=N3.[K+] |
| SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] |
| Canonical SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] |
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